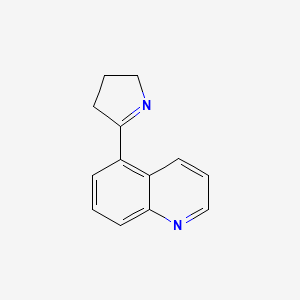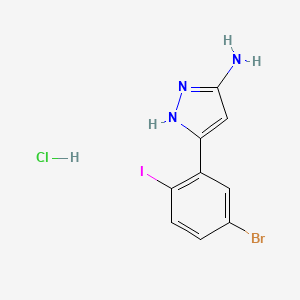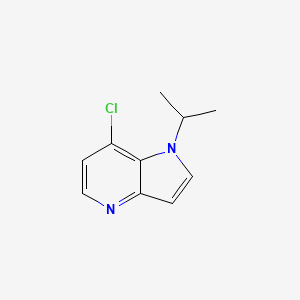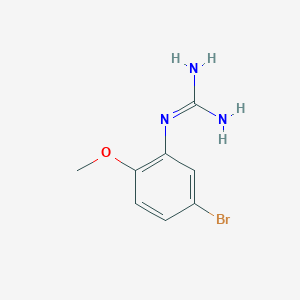
N-(5-bromo-2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD16743725 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD16743725 involves a series of chemical reactions under controlled conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of MFCD16743725 is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD16743725 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD16743725 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD16743725 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are tailored for specific applications in research and industry.
Scientific Research Applications
MFCD16743725 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique molecular structure. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD16743725 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are still under investigation, but preliminary studies suggest that it may influence various biochemical and cellular processes.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD16743725 include those with analogous molecular structures and properties. These compounds are often used as references or controls in scientific studies to compare their effects and applications.
Uniqueness: MFCD16743725 stands out due to its unique combination of chemical properties and potential applications. Its distinct molecular structure allows it to interact with specific targets and pathways in ways that similar compounds may not. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
MIUQODAPKSZPMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

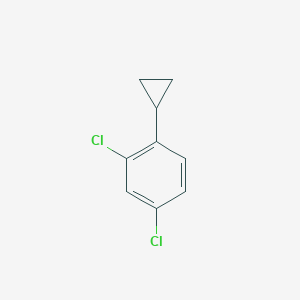

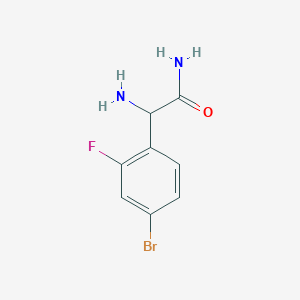
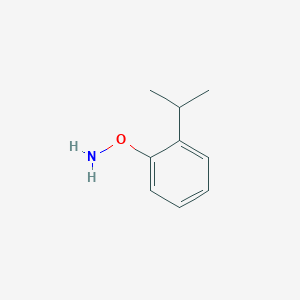
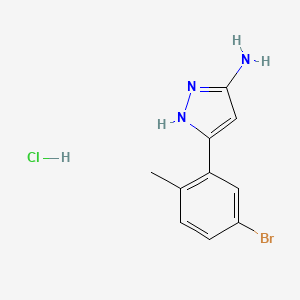
![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
